molecular formula C13H15ClN2 B045869 3-(4-Chlorobutyl)indoline-5-carbonitrile CAS No. 816438-46-7

3-(4-Chlorobutyl)indoline-5-carbonitrile

Cat. No.: B045869
CAS No.: 816438-46-7
M. Wt: 234.72 g/mol
InChI Key: PKRPAFIHHMAPOO-UHFFFAOYSA-N
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Description

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile is a chemical compound with the molecular formula C13H13ClN2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a chlorobutyl group attached to an indole ring, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile typically involves the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction. This method is advantageous due to the availability of cheap and easily-obtained raw materials, simple preparation methods, and high product yield and purity .

Industrial Production Methods

For industrial production, the process involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The method is designed to minimize waste and environmental impact, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired product and include factors such as temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile is unique due to its indole ring structure, which imparts specific chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(4-chlorobutyl)-2,3-dihydro-1H-indole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,11,16H,1-3,6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRPAFIHHMAPOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=C(N1)C=CC(=C2)C#N)CCCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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